Synthesis, Structural Dynamics, and Pharmaceutical Applications of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate
Synthesis, Structural Dynamics, and Pharmaceutical Applications of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Executive Summary
In the landscape of modern peptidomimetic drug design, the strategic substitution of canonical amino acids with non-natural isosteres is paramount for overcoming proteolytic degradation and enhancing target affinity. Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate (CAS: 161313-45-7) serves as a critical chiral building block in this domain. As an α -hydroxy ester derivative of cyclohexylalanine, it enables the synthesis of depsipeptides and transition-state analogs.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will dissect the causality behind its structural design, detail a self-validating synthetic protocol for its preparation, and explore its precise mechanistic role in protease inhibitor development.
Molecular Architecture & Physicochemical Profiling
The structural genius of Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate lies in its three distinct functional domains:
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The Cyclohexyl Moiety: A saturated, aliphatic ring that acts as a highly lipophilic pharmacophore.
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The (2R)- α -Hydroxyl Group: A stereospecific handle that replaces the canonical α -amino group, allowing for ester-bond (depsipeptide) formation.
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The Benzyl Ester: An orthogonal protecting group that masks the carboxylic acid during upstream synthesis.
Quantitative Data Summary
To facilitate rapid reference for assay development and synthetic planning, the core physicochemical parameters are summarized below.
| Parameter | Value | Scientific Implication |
| IUPAC Name | Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 161313-45-7 | Unique identifier for sourcing and compliance. |
| Molecular Formula | C₁₆H₂₂O₃ | Indicates a highly lipophilic, non-polar structure. |
| Monoisotopic Mass | 262.1569 Da | Critical for high-resolution LC-MS/MS validation. |
| Predicted XLogP3 | ~4.1 | High lipophilicity; predicts excellent membrane permeability. |
| Stereocenter | (2R) Configuration | Mimics the spatial orientation required for specific enzymatic pockets. |
| InChIKey | SAVRNLPPOWUZCP-OAHLLOKOSA-N | Database indexing key [1]. |
Mechanistic Synthesis & Stereochemical Control
The synthesis of this compound from its parent acid, (2R)-3-cyclohexyl-2-hydroxypropanoic acid [2], requires absolute chemoselectivity. We must esterify the carboxylic acid without alkylating the secondary α -hydroxyl group, while strictly preserving the (2R) stereocenter.
Causality Behind Experimental Choices
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Reagent Selection (Benzyl Bromide): The benzyl (Bn) group is chosen because it is completely orthogonal to the α -hydroxyl group. Once downstream modifications are complete, the Bn ester can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, preventing the racemization that often occurs during basic or acidic ester hydrolysis.
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Base Selection (K₂CO₃): Potassium carbonate provides the exact thermodynamic basicity required to deprotonate the carboxylic acid (pKa ~4.5) while leaving the α -hydroxyl group (pKa ~14) fully protonated. This pKa differential is the physical basis for the reaction's chemoselectivity.
Step-by-Step Protocol: Chemoselective Benzyl Protection
This protocol is designed as a self-validating system , ensuring that quality control is built into the workflow.
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of (2R)-3-cyclohexyl-2-hydroxypropanoic acid in 25 mL of anhydrous N,N-Dimethylformamide (DMF).
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Deprotonation: Add 12.0 mmol (1.2 eq) of finely powdered, anhydrous K₂CO₃. Stir the suspension at 0 °C for 15 minutes.
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Validation Check: The formation of the potassium carboxylate salt alters the suspension's visual character. This pre-incubation prevents competitive O-alkylation.
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Alkylation: Dropwise, add 11.0 mmol (1.1 eq) of Benzyl bromide (BnBr). The dropwise addition controls the exothermic nature of the S_N2 substitution.
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Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 to 6 hours.
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In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) mobile phase.
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Validation Check: The starting acid remains at the baseline (visualized via Bromocresol Green stain), while the product migrates (Rf ~0.6) and is strongly UV-active due to the newly introduced benzyl ring.
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Workup & Purification: Quench with 50 mL of distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Figure 1: Chemoselective SN2 esterification workflow for synthesizing the target compound.
Applications in Peptidomimetic Drug Design
The incorporation of non-canonical amino acids and their α -hydroxy analogs is a cornerstone strategy for elucidating protease structure and function[3]. Benzyl (2R)-3-cyclohexyl-2-hydroxypropanoate is specifically deployed to exploit two biological mechanisms:
Exploiting the P1/P1' Lipophilic Pockets
In the active sites of aspartyl proteases (e.g., HIV-1 protease, Renin), the P1 and P1' pockets are highly lipophilic. While a canonical phenylalanine (phenyl ring) provides good binding, the cyclohexyl group provides superior van der Waals interactions. Because the cyclohexyl ring is saturated, it possesses a larger 3D aliphatic volume and lacks a rigid π -electron cloud, allowing it to mold more effectively into purely aliphatic enzymatic pockets, thereby increasing the inhibitor's binding affinity (lower Ki ).
Depsipeptide Formation for Metabolic Stability
By utilizing an α -hydroxy acid instead of an α -amino acid, the resulting polymer contains an ester bond rather than an amide (peptide) bond. This creates a "depsipeptide."
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Causality: Endogenous peptidases recognize and cleave the amide backbone of natural peptides. By replacing the amide nitrogen with an ester oxygen, the hydrogen-bonding network is fundamentally altered (the oxygen acts only as an H-bond acceptor, not a donor), rendering the molecule invisible or resistant to proteolytic degradation. This dramatically increases the in vivo half-life of the therapeutic lead.
Figure 2: Integration of the chiral building block into a peptidomimetic drug discovery pipeline.
Analytical Validation Workflows
To guarantee scientific integrity, the synthesized building block must undergo rigorous analytical validation before being deployed in a drug discovery pipeline.
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Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
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Self-Validation: The success of the esterification is confirmed by the appearance of a distinct singlet at ~5.15 ppm integrating to 2 protons, representing the benzylic -CH₂- group. The cyclohexyl protons will appear as a broad aliphatic multiplet between 0.8 and 1.8 ppm.
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Chiral High-Performance Liquid Chromatography (HPLC):
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Self-Validation: To ensure that the weak base (K₂CO₃) did not cause racemization at the α -carbon, the product is analyzed on a chiral stationary phase (e.g., Chiralcel OD-H). By comparing the retention time against a synthesized racemic standard, we validate that the (2R) enantiomer maintains an enantiomeric excess (e.e.) of >99%.
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References
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PubChemLite Database. 161313-45-7 (C16H22O3). Luxembourg Centre for Systems Biomedicine (LCSB). Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12756209, 3-Cyclohexyl-2-hydroxypropanoic acid. Available at:[Link]
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Kasperkiewicz, P., et al. Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 2021. Available at:[Link]
